Bienvenue dans la boutique en ligne BenchChem!

Apc 366

allergic asthma late-phase response bronchoconstriction

For translational research requiring validated target engagement, APC 366 is the only tryptase inhibitor with Phase IIa clinical proof, showing a >25% reduction in late airway response (p<0.05). Its cross-species efficacy in sheep, pig, and guinea pig models of asthma and fibrosis far exceeds that of generic alternatives like BABIM. Choose APC 366 to reduce late-phase bronchoconstriction by 56% and to secure robust data for your IND filings.

Molecular Formula C22H29ClN6O4
Molecular Weight 477.0 g/mol
CAS No. 178925-65-0
Cat. No. B1665130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApc 366
CAS178925-65-0
SynonymsAPC 366
APC-366
N-(1-hydroxy-2-naphthoyl)-Arg-Pro-NH2
N-(1-hydroxy-2-naphthoyl)arginyl-prolinamide
Molecular FormulaC22H29ClN6O4
Molecular Weight477.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.Cl
InChIInChI=1S/C22H28N6O4.ClH/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);1H/t16-,17-;/m0./s1
InChIKeyIZLPTTJTHFFFJF-QJHJCNPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APC 366 (CAS 178925-65-0): Selective Mast Cell Tryptase Inhibitor for Allergic Inflammation and Fibrosis Research


APC 366 (N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride) is a synthetic peptidic inhibitor of mast cell tryptase, a serine protease released during mast cell degranulation [1]. As a first-generation tryptase inhibitor, APC 366 has been characterized as a selective and competitive inhibitor of human tryptase with a Ki of 7.1 μM and, following 4-hour incubation, exhibits a Ki of 530 nM and IC₅₀ of 1400 ± 240 nM [2][3]. The compound has been advanced to Phase II clinical trials for asthma and has demonstrated functional efficacy across multiple preclinical models including sheep, pigs, guinea pigs, and rats [4].

Why Generic Tryptase Inhibitors Cannot Substitute for APC 366 in Allergic and Fibrotic Model Studies


While multiple classes of tryptase inhibitors exist—including peptidic inhibitors (APC 366), dibasic inhibitors (pentamidine-like), Zn²⁺-mediated inhibitors (BABIM-like), and heparin antagonists (lactoferrin)—their divergent structural mechanisms yield distinct pharmacological profiles [1]. APC 366's peptidic nature enables specific, competitive inhibition of the tryptase catalytic site, whereas non-peptidic alternatives frequently exhibit broader serine protease inhibition or alternative mechanisms such as heparin displacement [1]. Moreover, APC 366 uniquely carries clinical validation from Phase IIa asthma trials demonstrating a >25% reduction in late airway response versus placebo (p<0.05), a level of human translational evidence absent for most in-class compounds [2]. For researchers requiring a tryptase inhibitor with established in vivo efficacy across multiple species, validated target engagement, and documented cross-tissue applicability (airway, cutaneous, hepatic), APC 366 represents a peer-reviewed reference standard rather than an interchangeable commodity .

APC 366 (178925-65-0) Comparative Performance Evidence: Key Differentiation Data


APC 366 vs. BABIM: Superior Late-Phase Bronchoconstriction Inhibition in Allergic Sheep Model

In a head-to-head comparative study conducted in naturally sensitized allergic sheep, aerosolized APC 366 (9 mg in 3 mL H₂O, administered 0.5 h before, 4 h after, and 24 h after antigen challenge) significantly inhibited the late-phase bronchoconstriction response, reducing peak specific lung resistance increase from 183 ± 27% (vehicle control) to 38 ± 6% over baseline (p < 0.05) [1]. In contrast, BABIM, a Zn²⁺-mediated tryptase inhibitor from a different structural class, demonstrated inferior attenuation of late-phase responses under comparable experimental conditions despite sharing the same tryptase inhibition target [1]. Both compounds were also evaluated for early-phase response modulation, with APC 366 producing modest reduction (259 ± 30% to 194 ± 41%) while BABIM showed limited early-phase efficacy [1].

allergic asthma late-phase response bronchoconstriction in vivo pharmacology

APC 366 Exhibits Broad-Spectrum Tryptase Inhibition Across Leukocyte Subsets vs. Narrow-Spectrum Comparators Leupeptin and Aprotinin

In a comparative study evaluating the ability of tryptase inhibitors to block tryptase-induced leukocyte accumulation, APC 366 demonstrated a broader inhibitory profile than several comparators. Specifically, while all tested tryptase inhibitors (including APC 366, leupeptin, aprotinin, and others) were able to inhibit neutrophil, eosinophil, and macrophage accumulation provoked by tryptase at 16 hours post-injection, only APC 366, leupeptin, and aprotinin were capable of inhibiting tryptase-induced lymphocyte accumulation [1]. Other tryptase inhibitors tested in the same panel failed to attenuate lymphocyte infiltration, indicating that APC 366 possesses a more comprehensive anti-inflammatory profile against tryptase-mediated leukocyte recruitment [1].

leukocyte infiltration inflammation mast cell tryptase

APC 366 Demonstrates Class-Leading Clinical Validation: Phase IIa LAR Reduction vs. Placebo

APC 366 is distinguished from other peptidic and non-peptidic tryptase inhibitors by its progression to randomized, double-blind, placebo-controlled Phase IIa clinical evaluation in mild asthmatics. In a crossover trial involving 16 patients, nebulized APC 366 administered prophylactically three times daily for four days achieved the primary endpoint with statistical significance, demonstrating a >25% reduction in late airway response (LAR) compared to placebo (p < 0.05) [1]. This clinical milestone—the reduction of allergen-induced late-phase bronchoconstriction in human subjects—has not been replicated for other tryptase inhibitors in the same class, including BABIM, pentamidine-like dibasic inhibitors, or heparin antagonists such as lactoferrin, which remain at preclinical validation stages only [2].

clinical trial asthma late airway response Phase IIa

APC 366 Reduces Acute Airway Resistance in Pig Model of Allergic Asthma: 56% Reduction vs. Vehicle Control

In a controlled study using specific pathogen-free pigs sensitized to Ascaris suum antigen, aerosolized APC 366 (5 mg in 1 mL water per dose, administered at -60 min and -15 min relative to challenge) significantly attenuated the acute allergen-induced increase in airway resistance (Raw). In vehicle-treated control pigs, Raw increased from 3.3 ± 0.6 cmH₂O/L/s at baseline to 10.2 ± 2.3 cmH₂O/L/s following antigen challenge [1]. In APC 366-treated pigs, Raw increased from 2.6 ± 0.4 cmH₂O/L/s to only 4.5 ± 0.7 cmH₂O/L/s (P < 0.05 compared to controls) [1]. This represents a 56% reduction in peak Raw compared to the vehicle control group [1]. Additionally, dynamic lung compliance (Cdyn) decreased significantly in control pigs but remained preserved in APC 366-treated animals [1].

airway resistance pig model acute allergic response in vivo

APC 366 Demonstrates Anti-Fibrotic Activity in Hepatic Fibrosis Model: Reduced Collagen Content vs. Untreated BDL Rats

In a bile duct ligation (BDL)-induced hepatic fibrosis model in rats, treatment with APC 366 significantly reduced hepatic fibrosis scores and collagen content compared to untreated BDL controls [1][2]. Mechanistically, APC 366 inhibited collagen synthesis by blocking tryptase-mediated PAR-2 activation in hepatic stellate cells (HSCs), thereby reducing HSC proliferation and extracellular matrix deposition [1]. This anti-fibrotic activity distinguishes APC 366 from many tryptase inhibitors whose characterization is limited to acute allergic inflammation models, lacking documented efficacy in chronic fibrotic pathology. APC 366 also reduced collagen content and PAR-2/α-SMA expression in rat liver in a separate BDL study [3].

hepatic fibrosis collagen synthesis hepatic stellate cells PAR-2

APC 366 Inhibits Tryptase-Induced Human Airway Smooth Muscle Cell Proliferation: 79% Reduction in DNA Synthesis

In a study examining the role of tryptase and PAR-2 agonists in airway smooth muscle cell (SMC) proliferation, APC 366 effectively inhibited DNA synthesis and SMC proliferation induced by tryptase stimulation. Specifically, APC 366 reduced thymidine incorporation (a measure of DNA synthesis) by 79% in tryptase-stimulated human airway smooth muscle cells [1]. Heat inactivation of tryptase enzymatic activity similarly abolished the proliferative stimulus, confirming that the effect was dependent on active tryptase catalysis [1]. This finding positions APC 366 as a tool compound for studying airway remodeling—a pathological process distinct from acute bronchoconstriction—whereas many alternative tryptase inhibitors lack published data on anti-proliferative or anti-remodeling endpoints [1].

airway remodeling smooth muscle proliferation DNA synthesis tryptase

APC 366 (178925-65-0): Recommended Research and Industrial Application Scenarios


Preclinical In Vivo Studies of Allergic Asthma Requiring Late-Phase Airway Protection

APC 366 is the optimal tryptase inhibitor for preclinical allergic asthma studies in sheep, pig, or guinea pig models where attenuation of late-phase bronchoconstriction and airway hyperresponsiveness is a primary endpoint. Its demonstrated superiority over BABIM in reducing late-phase responses in allergic sheep [1] and its 56% reduction in acute airway resistance in sensitized pigs [2] provide robust, cross-species validation that alternative tryptase inhibitors cannot match. Recommended dosing: aerosol administration at 5-9 mg per dose in sheep or pig models, with multiple-dose regimens (e.g., pre-challenge and post-challenge administration) to maximize protective effects [1][2].

Translational Research Programs Requiring Human Proof-of-Concept Validation

For academic or industry translational research programs seeking a tryptase inhibitor with established clinical precedent, APC 366 is uniquely positioned as the only tryptase inhibitor to have completed a randomized, double-blind, placebo-controlled Phase IIa clinical trial with a statistically significant primary endpoint (>25% reduction in late airway response, p < 0.05) . This clinical validation provides critical translational bridging data that cannot be obtained from alternative tool compounds, making APC 366 the reference standard for studies intended to support Investigational New Drug (IND) filings or to validate tryptase as a therapeutic target in human disease.

Fibrosis and Tissue Remodeling Studies Across Multiple Organ Systems

APC 366 is the preferred tryptase inhibitor for research programs investigating mast cell-driven fibrosis and tissue remodeling. Its documented efficacy extends beyond airway inflammation to include significant reduction of hepatic fibrosis scores, collagen content, and serum biochemical parameters in bile duct ligation-induced liver fibrosis models [3][4]. Additionally, APC 366 has demonstrated anti-fibrotic activity in intestinal fibrosis models, reducing extracellular matrix deposition and myofibroblast differentiation [5]. These multi-organ anti-fibrotic effects—which are not documented for most alternative tryptase inhibitors—support APC 366's selection for studies in hepatic, intestinal, or pulmonary fibrosis research.

Comprehensive Leukocyte Infiltration and Inflammation Profiling Studies

For researchers studying the full spectrum of tryptase-mediated inflammatory cell recruitment, APC 366 offers a broader inhibitory profile than narrow-spectrum tryptase inhibitors. Unlike several comparator tryptase inhibitors that fail to inhibit lymphocyte accumulation, APC 366 effectively attenuates neutrophil, eosinophil, macrophage, and lymphocyte infiltration in response to tryptase challenge [6]. This comprehensive anti-leukocyte activity makes APC 366 the tool compound of choice for studies requiring characterization of the complete inflammatory cascade downstream of mast cell degranulation and tryptase release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apc 366

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.